

# Head-to-Head Comparison: Opnurasib vs. Divarasil in Targeting KRAS G12C

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## Compound of Interest

Compound Name: Opnurasib

Cat. No.: B8217952

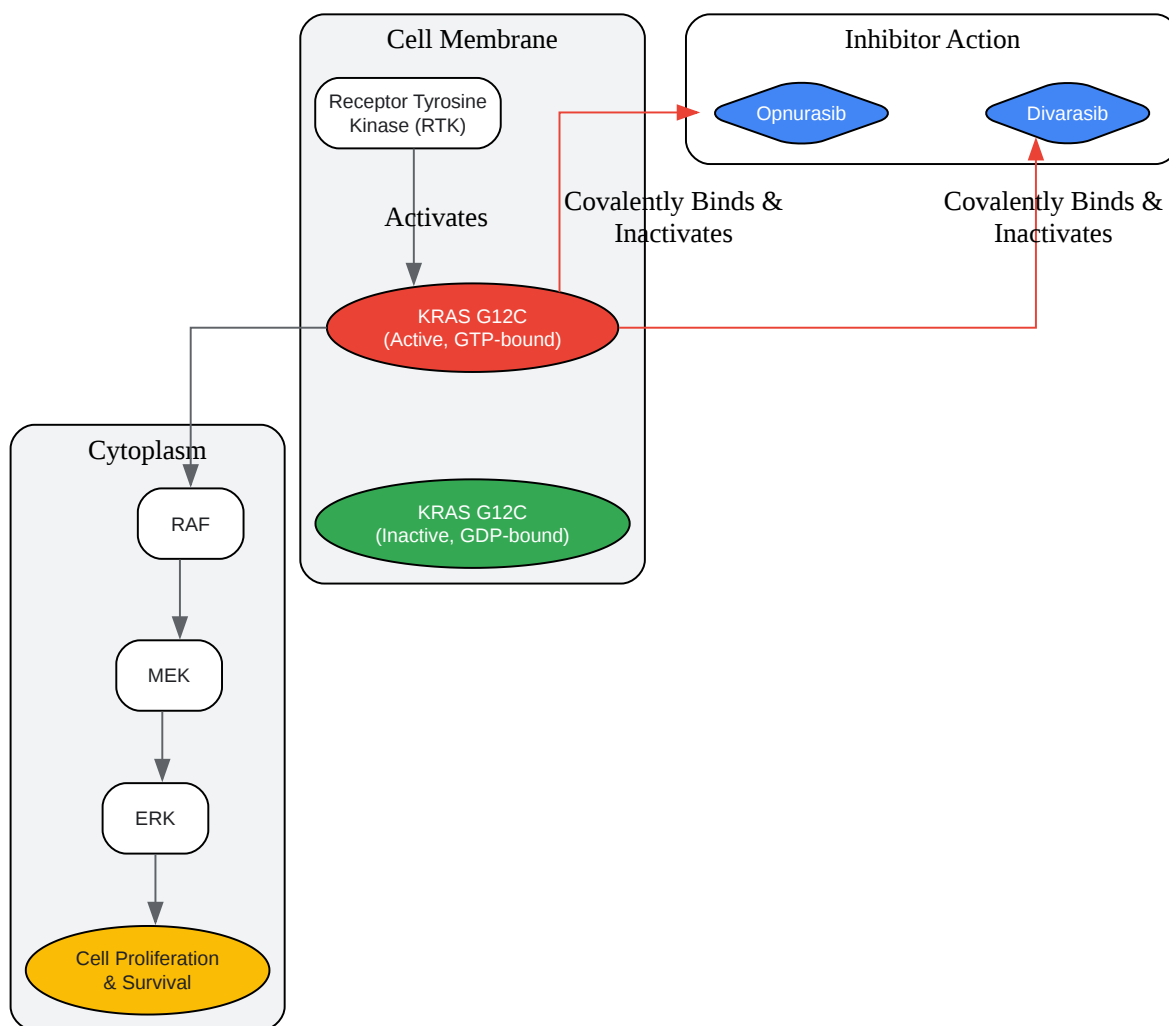
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A new generation of targeted therapies has emerged to address the long-elusive KRAS G12C mutation, a key driver in various solid tumors. Among these, **Opnurasib** (JDQ-443) and divarasil (GDC-6036) have shown significant promise in preclinical and early-phase clinical trials. This guide provides a comprehensive head-to-head comparison of these two covalent KRAS G12C inhibitors, presenting available data on their mechanism of action, preclinical potency, clinical efficacy, and safety profiles.

It is important to note that in May 2024, Novartis announced the discontinuation of the clinical development of **Opnurasib**.<sup>[1][2]</sup> This decision was not based on new safety concerns or lack of efficacy but rather on the expanding landscape of available treatments for KRAS G12C-mutated cancers.<sup>[1][2]</sup> Despite its discontinuation, the existing data for **Opnurasib** remains valuable for understanding the nuances of KRAS G12C inhibition.

## Mechanism of Action

Both **Opnurasib** and divarasil are orally bioavailable, irreversible covalent inhibitors that specifically target the KRAS G12C mutant protein.<sup>[3][4][5][6]</sup> They function by binding to the cysteine residue at position 12 of the mutated KRAS protein, locking it in an inactive, GDP-bound state.<sup>[3][4][5][6]</sup> This prevents the subsequent activation of downstream signaling pathways, primarily the MAPK/ERK pathway, which is crucial for cell proliferation and survival, thereby leading to the inhibition of tumor growth and induction of cancer cell death.<sup>[3][7]</sup>



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**Caption:** Simplified KRAS G12C signaling pathway and inhibitor action.

## Preclinical Data

Preclinical studies have demonstrated the high potency and selectivity of both molecules. Divarasib, in particular, has been highlighted as being 5 to 20 times more potent and up to 50 times more selective than the first-generation KRAS G12C inhibitors, sotorasib and adagrasib, in in-vitro studies.[8][9][10][11][12][13] **Opnurasib** also showed potent and selective inhibition of KRAS G12C with an IC50 of 0.012  $\mu$ M for the inhibition of c-Raf recruitment.[5]

Parameter	Opnurasib (JDQ-443)	Divarasib (GDC-6036)	Reference
Target	GDP-bound KRAS G12C	GDP-bound KRAS G12C	[4][5],[3][14]
Binding	Irreversible, Covalent	Irreversible, Covalent	[4][5],[14]
In Vitro Potency	IC50 = 0.012 $\mu$ M (c-Raf recruitment)	Sub-nanomolar IC50	[5],[8][10]
Selectivity	Selective for KRAS G12C mutants	Over 18,000-fold more selective for mutant G12C cell lines than wild type	[4],[8][10]
Antitumor Activity	Dose-dependent activity in vitro and in vivo	Complete tumor growth inhibition in multiple cell lines and xenograft models	[4],[8][10]

## Clinical Efficacy

Clinical data for both agents has been promising, particularly in non-small cell lung cancer (NSCLC) and colorectal cancer (CRC). It is important to interpret cross-trial comparisons with caution due to differences in study design and patient populations.

## Non-Small Cell Lung Cancer (NSCLC)

Efficacy Endpoint	Opnurasib (JDQ-443) (KontRASt-01)	Divarasib (GDC-6036) (Phase I)	Reference
Objective Response Rate (ORR)	57% (at 200mg twice daily)	53.4% - 59.1%	<a href="#">[1]</a> , <a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[13]</a> <a href="#">[15]</a> <a href="#">[16]</a>
Median Progression-Free Survival (mPFS)	Not Reported	13.1 - 15.3 months	<a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[13]</a> <a href="#">[15]</a> <a href="#">[16]</a>
Median Duration of Response (mDOR)	Not Reported	14.0 - 18.0 months	<a href="#">[13]</a> <a href="#">[15]</a>

## Colorectal Cancer (CRC)

Efficacy Endpoint	Opnurasib (JDQ-443)	Divarasib (GDC-6036) (Phase I)	Reference
Objective Response Rate (ORR)	Data not available	29.1%	<a href="#">[9]</a> <a href="#">[17]</a>
Median Progression-Free Survival (mPFS)	Data not available	5.6 months	<a href="#">[9]</a> <a href="#">[17]</a>

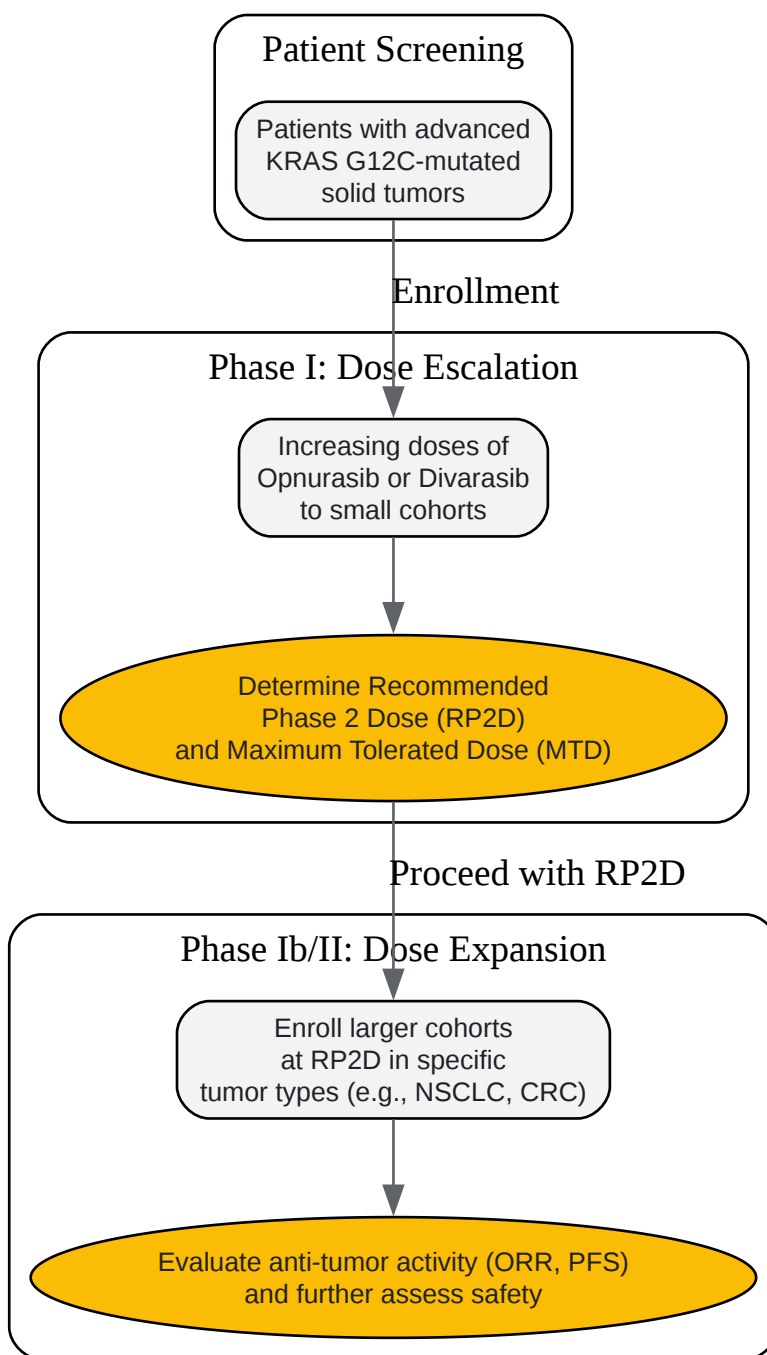
## Safety and Tolerability

Both **Opnurasib** and divarasib have demonstrated manageable safety profiles in clinical trials. The majority of treatment-related adverse events (TRAEs) were low-grade and reversible with supportive care.

Safety Profile	Opnurasib (JDQ-443)	Divarasib (GDC-6036)	Reference
Overall Tolerability	Favorable safety profile	Generally well-tolerated	<a href="#">[1]</a> , <a href="#">[16]</a> <a href="#">[17]</a> <a href="#">[18]</a>
Most Common TRAEs	Not specified in detail	Nausea, diarrhea, vomiting, fatigue	<a href="#">[16]</a>
Grade $\geq 3$ TRAEs	Not specified in detail	11% reported Grade 3 events, 1% reported a Grade 4 event	<a href="#">[17]</a>
Dose Reductions due to TRAEs	Not specified in detail	14%	<a href="#">[17]</a>
Treatment Discontinuation due to TRAEs	Not specified in detail	3%	<a href="#">[17]</a>

## Experimental Protocols

Detailed experimental protocols for the clinical trials are registered on [clinicaltrials.gov](https://clinicaltrials.gov). The key phase I/II study for **Opnurasib** was the KontRASt-01 trial (NCT04699188), and for divarasib, the key phase I trial is NCT04449874. These studies typically involve dose-escalation and dose-expansion cohorts to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of the respective drugs in patients with advanced solid tumors harboring the KRAS G12C mutation.



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**Caption:** General workflow of Phase I/II clinical trials for KRAS G12C inhibitors.

## Conclusion

Both **Opnurasib** and divarasib have demonstrated compelling preclinical and clinical profiles as potent and selective KRAS G12C inhibitors. Divarasib has shown numerically impressive

response rates and progression-free survival in NSCLC, positioning it as a promising next-generation inhibitor in this class.[9][16] While the development of **Opnurasib** has been halted for strategic reasons, the data generated from its clinical program has contributed to the collective understanding of targeting KRAS G12C.[1] The ongoing clinical development of divarasib and other KRAS G12C inhibitors will continue to shape the treatment landscape for patients with these challenging malignancies.

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